2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide
Overview
Description
2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties . This compound, in particular, has garnered attention for its potential therapeutic applications.
Mechanism of Action
Target of Action
The primary targets of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide are the GABAA receptor at the benzodiazepine binding site and carbonic anhydrase II . The GABAA receptor is a major inhibitory neurotransmitter receptor in the brain, and carbonic anhydrase II is an enzyme involved in maintaining acid-base balance in the body .
Mode of Action
This compound acts as a dual potential positive allosteric modulator of the GABAA receptor at the benzodiazepine binding site . This means it enhances the effect of GABA neurotransmitter, leading to increased inhibition of neuronal activity. It also inhibits carbonic anhydrase II, which can lead to changes in pH and ion transport in the body .
Biochemical Pathways
Its modulation of the gabaa receptor and inhibition of carbonic anhydrase ii suggest it may impact neurotransmission and acid-base balance in the body .
Pharmacokinetics
Its in vivo evaluation was performed using intraperitoneal administration , suggesting it may have good bioavailability through this route.
Result of Action
The compound has been evaluated for its anticonvulsant activity . In a pentylenetetrazole (PTZ)-induced seizure model in mice, it showed promising results, with phenobarbital and diazepam as reference anticonvulsant agents . This suggests that the compound’s action on the GABAA receptor and carbonic anhydrase II may result in anticonvulsant effects.
Biochemical Analysis
Biochemical Properties
2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including carbonic anhydrase II and the GABAA receptor. The compound acts as an inhibitor of carbonic anhydrase II, which is an enzyme involved in the reversible hydration of carbon dioxide. By inhibiting this enzyme, this compound can affect pH regulation and ion transport in cells .
Additionally, this compound functions as a positive allosteric modulator of the GABAA receptor at the benzodiazepine binding site. This interaction enhances the receptor’s response to the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased inhibitory signaling in the central nervous system .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, the compound’s modulation of the GABAA receptor results in enhanced inhibitory neurotransmission, which can reduce neuronal excitability and prevent seizures . This anticonvulsant effect has been demonstrated in vivo using the pentylenetetrazole-induced seizure model in mice .
Furthermore, this compound has been shown to influence cell signaling pathways and gene expression. By inhibiting carbonic anhydrase II, the compound can alter intracellular pH and ion homeostasis, which may impact various cellular functions, including metabolism and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the benzodiazepine binding site on the GABAA receptor, enhancing the receptor’s affinity for GABA and potentiating its inhibitory effects . This allosteric modulation increases chloride ion influx into neurons, leading to hyperpolarization and reduced excitability.
In addition, this compound inhibits carbonic anhydrase II by binding to its active site, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition disrupts pH regulation and ion transport, affecting cellular processes dependent on these functions.
Temporal Effects in Laboratory Settings
The stability and temporal effects of this compound have been studied in laboratory settings. The compound has shown stability under various conditions, with minimal degradation over time . Long-term studies in vitro and in vivo have demonstrated sustained anticonvulsant effects, with no significant loss of efficacy over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound exhibits potent anticonvulsant activity without significant adverse effects . At higher doses, toxic effects such as sedation and motor impairment have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations, including hydroxylation and conjugation . These metabolic processes facilitate the compound’s excretion and reduce its bioavailability. The interactions with enzymes such as cytochrome P450 play a crucial role in its metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it is distributed to various tissues, including the liver, kidneys, and lungs, where it may accumulate and exert localized effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound has been observed to localize in the cytoplasm and nucleus of cells, where it interacts with its target biomolecules . This localization is essential for its activity, as it allows the compound to modulate cellular processes at multiple levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide typically involves the condensation of 2,4-dioxo-1,4-dihydroquinazoline with acetohydrazide under specific reaction conditions. The process often requires a catalyst and controlled temperature to ensure the desired product yield .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, potentially modifying the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other biologically active quinazolinone derivatives.
Biology: It has shown promise in modulating biological pathways, making it a candidate for drug development.
Medicine: Its anticonvulsant and potential anticancer properties make it a subject of interest for therapeutic applications.
Industry: It can be used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamides: These compounds share a similar quinazolinone scaffold and exhibit anticonvulsant activity.
Quinazolin-4(3H)-one derivatives: These compounds have been studied for their diverse biological activities, including anticonvulsant and CNS depressant effects.
Uniqueness
2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide is unique due to its dual role as a positive allosteric modulator of the GABAA receptor and an inhibitor of carbonic anhydrase II. This dual mechanism contributes to its potent anticonvulsant activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c11-13-8(15)5-14-9(16)6-3-1-2-4-7(6)12-10(14)17/h1-4H,5,11H2,(H,12,17)(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIUTKWWDHKWBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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